Mechanism of Action of FN-1501: An In-depth Technical Guide
Mechanism of Action of FN-1501: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent small molecule inhibitor targeting multiple kinases implicated in cancer pathogenesis. Primarily recognized for its robust inhibition of FMS-like tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs), FN-1501 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of FN-1501, detailing its molecular targets, effects on downstream signaling pathways, and its efficacy in preclinical models. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Core Mechanism of Action: Multi-Kinase Inhibition
FN-1501 exerts its anti-neoplastic effects through the potent and specific inhibition of key enzymes involved in cell cycle regulation and oncogenic signaling. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, CDK6)[1][2][3]. By targeting these kinases, FN-1501 disrupts fundamental processes of cancer cell proliferation, survival, and growth[2][3].
Data Presentation: Kinase Inhibitory Potency
The inhibitory activity of FN-1501 against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
| Data sourced from MedChemExpress and Wang et al., 2018.[1][2] |
Impact on Cellular Signaling Pathways
The dual inhibition of FLT3 and CDKs by FN-1501 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer.
FLT3 Signaling Pathway Inhibition
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. FN-1501 directly inhibits the kinase activity of FLT3, thereby blocking these aberrant signals. Key downstream pathways affected include:
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RAS/RAF/MAPK Pathway: Inhibition of FLT3 by FN-1501 leads to the suppression of the RAS/RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival[4].
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PI3K/AKT/mTOR Pathway: FN-1501 treatment results in the downregulation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival[4].
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JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT5, is a critical downstream effector of FLT3. FN-1501 effectively inhibits the phosphorylation of STAT5, a key event in leukemogenesis[2].
CDK Signaling Pathway Inhibition
Cyclin-dependent kinases are essential for cell cycle progression. By inhibiting CDK2, CDK4, and CDK6, FN-1501 induces cell cycle arrest, primarily at the G1/S transition. This is achieved through the prevention of the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression.
Preclinical Efficacy
The anti-tumor activity of FN-1501 has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent.
In Vitro Anti-proliferative Activity
FN-1501 has shown potent inhibitory activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 8 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.05 ± 0.01 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
| HCT-116 | Colorectal Cancer | 0.09 ± 0.04 |
| NCI-H460 | Lung Cancer | Potent inhibitory activity reported |
| Data for MV4-11 sourced from Wang et al., 2018.[2] Data for other cell lines sourced from commercial suppliers.[1] |
In Vivo Anti-tumor Efficacy
In a xenograft model using MV4-11 human AML cells in nude mice, FN-1501 demonstrated significant anti-tumor activity. Intravenous administration of FN-1501 at a dose of 15 mg/kg resulted in tumor regression, indicating its potent in vivo efficacy[2]. Further studies have shown that FN-1501 dose-dependently and significantly suppresses tumor growth in this model[1].
Experimental Protocols
Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of FN-1501 against target kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
Protocol Details: The kinase activity is assayed in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO) at room temperature. The final ATP concentration is typically around 10 µM. FN-1501, dissolved in DMSO, is added at various concentrations to the kinase reaction. After incubation, the reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent signal proportional to the ADP concentration. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay - Representative Protocol)
The anti-proliferative effects of FN-1501 on cancer cell lines are commonly assessed using a colorimetric method like the MTT assay.
Protocol Details: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of FN-1501 for a specified period (e.g., 72 hours). Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Apoptosis and Cell Cycle Analysis (Flow Cytometry - Representative Protocols)
The induction of apoptosis and cell cycle arrest by FN-1501 can be analyzed by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining): Treated and untreated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. Flow cytometric analysis allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis (Propidium Iodide Staining): Cells are fixed (e.g., in ethanol) and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometric analysis of the stained cells allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
FN-1501 is a potent multi-kinase inhibitor with significant preclinical activity against various cancers, particularly those driven by FLT3 mutations and CDK dysregulation. Its mechanism of action, involving the dual inhibition of FLT3 and CDK signaling pathways, leads to cell cycle arrest and apoptosis in cancer cells. The robust in vitro and in vivo efficacy data suggest that FN-1501 is a promising candidate for further clinical development as a targeted cancer therapeutic. This guide provides a foundational understanding of its mechanism to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fn-1501 | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
